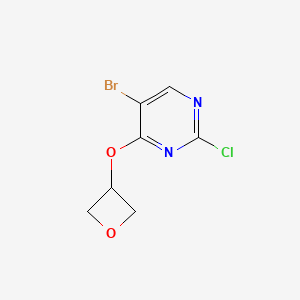
1-Bromo-4-iodo-2-methoxy-5-nitrobenzene
Übersicht
Beschreibung
“1-Bromo-4-iodo-2-methoxy-5-nitrobenzene” is a chemical compound with the molecular formula C7H4BrINO3 . It is a derivative of benzene, which is a type of aromatic compound .
Molecular Structure Analysis
The molecular structure of “1-Bromo-4-iodo-2-methoxy-5-nitrobenzene” can be deduced from its name and molecular formula. It contains a benzene ring, which is a six-carbon ring with alternating double bonds. Attached to this ring are a bromine (Br) atom, an iodine (I) atom, a methoxy (OCH3) group, and a nitro (NO2) group .Chemical Reactions Analysis
The chemical reactions involving “1-Bromo-4-iodo-2-methoxy-5-nitrobenzene” would depend on the specific conditions and reagents used. Generally, benzene derivatives can undergo electrophilic aromatic substitution reactions . The presence of the nitro group, which is an electron-withdrawing group, could potentially direct further substitutions to occur at specific positions on the benzene ring .Wissenschaftliche Forschungsanwendungen
Ring Halogenation Processes
1-Bromo-4-iodo-2-methoxy-5-nitrobenzene is involved in ring halogenation processes. In a study by Bovonsombat and Mcnelis (1993), halogenations of polyalkylbenzenes were conducted using 1-Bromo-2,5-pyrrolidinedione (NBS) and 1-chloro-2,5-pyrrolidinedione (NCS) with catalytic quantities of p-toluenesulfonic acid. These processes led to the preparation of mixed halogenated compounds like 2-bromo-4-iodo-1,3,5-trimethylbenzene in high yield, showcasing the utility of similar compounds in organic synthesis (Bovonsombat & Mcnelis, 1993).
Magnetic Resonance Spectroscopic Studies
In a study focused on magnetic resonance spectroscopy, compounds similar to 1-Bromo-4-iodo-2-methoxy-5-nitrobenzene, such as various substituted anisoles, were analyzed to understand the effects of substituents on resonance interactions with the benzene ring. This research, conducted by Pandiarajan et al. (1994), provides insights into the electronic structure and behavior of such compounds (Pandiarajan et al., 1994).
Synthesis of Poly(dibenzofulvene)s Precursors
The compound also finds use in the synthesis of novel substituted dibenzofulvenes. Wong and Leung (2010) demonstrated a series of novel substituted dibenzofulvenes, including those with methoxy, nitro, bromo, and iodo substitutions. This is crucial for the development of pi-stacked poly(dibenzofulvene)s, indicating its role in advanced polymer chemistry (Wong & Leung, 2010).
Surface Engineering and Molecular Interactions
1-Bromo-4-iodo-2-methoxy-5-nitrobenzene and related compounds have been studied for their interactions when grafted onto surfaces like Si(111). Hunger et al. (2006) investigated the properties of surfaces grafted with benzene derivatives using techniques like ultraviolet photoemission spectroscopy (UPS) and X-ray photoelectron spectroscopy (XPS). Such studies are critical for understanding surface engineering and the development of new materials (Hunger et al., 2006).
Nucleophilic Displacement Studies
Kulkarni et al. (1987) studied the nucleophilic displacement of imidazoles, highlighting the role of compounds like 1-Bromo-4-iodo-2-methoxy-5-nitrobenzene in understanding reaction mechanisms and regiochemistry. This research is significant for synthetic organic chemistry (Kulkarni et al., 1987).
Wirkmechanismus
Target of Action
Similar compounds like bronopol have been shown to target essential thiols within bacterial cells .
Mode of Action
It’s worth noting that similar compounds undergo reactions such as electrophilic aromatic substitution . In this process, an electrophile forms a sigma-bond with the benzene ring, generating a positively charged intermediate. This intermediate then loses a proton, yielding a substituted benzene ring .
Biochemical Pathways
Similar compounds like 4-nitroanisole undergo photochemical nucleophilic aromatic substitution by hydroxide ion to form 4-methoxyphenol and 4-nitrophenol .
Pharmacokinetics
The compound’s melting point is reported to be between 1020-1080°C , which could influence its bioavailability.
Result of Action
Similar compounds like bronopol generate bacteriostasis followed by growth at an inhibited rate in bacteria .
Eigenschaften
IUPAC Name |
1-bromo-4-iodo-2-methoxy-5-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrINO3/c1-13-7-3-5(9)6(10(11)12)2-4(7)8/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIQQFDPRYUYNMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)I)[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrINO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201280542 | |
| Record name | 1-Bromo-4-iodo-2-methoxy-5-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201280542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1361021-39-7 | |
| Record name | 1-Bromo-4-iodo-2-methoxy-5-nitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1361021-39-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Bromo-4-iodo-2-methoxy-5-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201280542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![(4aS,7aS)-4-((R)-1-phenylethyl)-6-tosylhexahydropyrrolo[3,4-b][1,4]oxazin-3(2H)-one](/img/structure/B1381306.png)



![5-bromo-4-chloro-1-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B1381311.png)



![N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-(2-methoxyethoxy)oxolan-2-yl]purin-6-yl]benzamide](/img/structure/B1381317.png)
